Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
Description
Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is a structurally complex cyclohepta[c]pyrrole derivative featuring a fused seven-membered ring system with ester, ethoxyphenyl, and methyl substituents. While direct data on its synthesis, properties, or bioactivity are absent in the provided evidence, its structural analogs—particularly pyrrole and dioxolane derivatives—highlight its significance in organic synthesis and biological evaluation .
Properties
IUPAC Name |
diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-6-30-18-11-9-17(10-12-18)26-15(4)19-13-21(24(28)31-7-2)23(27)22(25(29)32-8-3)14-20(19)16(26)5/h9-14H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOLYDMVKUZBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C=C(C(=O)C(=CC3=C2C)C(=O)OCC)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate (CAS: 327060-61-7) is a synthetic compound with potential biological activity. This compound belongs to the class of cyclohepta[c]pyrroles and is characterized by its unique chemical structure, which includes a diethyl ester functional group and an ethoxyphenyl moiety.
- Molecular Formula : C25H27NO6
- Molecular Weight : 437.48 g/mol
- CAS Number : 327060-61-7
Antihypertensive Potential
Research has indicated that compounds similar to diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole have shown antihypertensive activity. For instance, studies on related pyridone derivatives reveal that substituents can significantly influence their biological efficacy. Strong electron-withdrawing groups at specific positions enhance activity, suggesting that structural modifications can optimize pharmacological effects .
The mechanisms underlying the biological activities of these compounds often involve modulation of key signaling pathways. For instance, some derivatives have been shown to inhibit pathways related to cell proliferation and survival, such as the PI3K/Akt pathway, which is crucial in cancer progression . This suggests that diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole may also exert similar effects through analogous mechanisms.
Synthesis and Characterization
The synthesis of diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole has been performed using multicomponent reactions that yield high purity and yield rates. Characterization techniques such as NMR spectroscopy have confirmed the structure and purity of the synthesized compound .
Comparative Biological Studies
Table 1 summarizes findings from various studies on related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Pyridone Derivative | Antihypertensive | |
| Tetrahydropyrazino Analog | Cytotoxic against MCF-7 | |
| Cycloheptapyrrole Derivative | Modulation of PI3K/Akt pathway |
These studies highlight the potential for diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole to exhibit similar biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing synthesis, physicochemical properties, and bioactivity.
Physicochemical Properties
Structural and Conformational Analysis
- Ring Puckering: The cyclohepta[c]pyrrole ring in the target compound may adopt non-planar conformations, as described for five- and six-membered rings in Cremer-Pople puckering coordinates . This flexibility could influence binding interactions in biological systems.
Q & A
Q. What are the typical synthetic routes for preparing this compound, and how are key intermediates characterized?
The compound can be synthesized via a one-pot, multi-step reaction involving cyclization and functionalization. For example, analogous fused heterocycles are synthesized by condensing β-keto esters with substituted amines under acidic conditions, followed by cyclization . Key intermediates are characterized using 1H/13C NMR (to confirm regiochemistry and substituent positions), IR spectroscopy (to identify carbonyl and ester groups), and high-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
Q. How is the molecular conformation and crystal structure determined?
X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data are collected using a synchrotron or laboratory source. Structural refinement is performed using SHELXL (for small molecules) to resolve bond lengths, angles, and torsion angles . For non-planar rings (e.g., the cycloheptapyrrole core), Cremer-Pople puckering parameters quantify deviations from planarity, with amplitude (𝑞) and phase angle (𝜙) calculated from atomic coordinates .
Advanced Research Questions
Q. How can electronic properties (e.g., HOMO/LUMO levels) be computationally modeled to predict reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the geometry and compute frontier molecular orbitals. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) . Outputs are visualized with software like GaussView to correlate electron density distribution with experimental reactivity (e.g., electrophilic substitution sites) .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies in substituent orientation (e.g., NMR vs. X-ray) may arise from dynamic effects in solution. Molecular dynamics (MD) simulations (e.g., in CHARMM or AMBER) model conformational flexibility, while variable-temperature NMR identifies equilibrium shifts. Cross-validation with NOESY/ROESY experiments can confirm proximity of substituents in solution .
Q. How are bioactivity studies designed to evaluate antimicrobial potential?
Follow CLSI guidelines : Prepare serial dilutions (4.8–5000 µg/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. Inoculate with standardized microbial suspensions (5 × 10⁵ CFU/mL for bacteria, 5 × 10³ CFU/mL for yeast). Incubate at 35°C for 18–50 hours. Minimum inhibitory concentrations (MICs) are determined by visual growth inhibition, with amikacin/fluconazole as controls .
Q. What factors govern regioselectivity in functionalizing the cycloheptapyrrole core?
Steric and electronic effects dominate. For example, 4-ethoxyphenyl at position 2 directs electrophiles to the less hindered C4/C5 positions. Computational analysis (NBO charges) identifies electron-rich sites. Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction rates via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
